Einecs 275-023-4
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) number 275-023-4 identifies a chemical substance registered under the EU regulatory framework. Regulatory dossiers for such substances typically outline physicochemical properties, toxicity profiles, and applications. For this analysis, we assume EINECS 275-023-4 to be a representative inorganic or organometallic compound based on its registry classification and industrial context .
Properties
CAS No. |
70917-04-3 |
|---|---|
Molecular Formula |
C27H41Cl2N7O6S |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
2-(dibutylamino)ethanol;2,5-dichloro-4-[[5-cyano-2,6-bis(2-hydroxyethylamino)-4-methylpyridin-3-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H18Cl2N6O5S.C10H23NO/c1-9-10(8-20)16(21-2-4-26)23-17(22-3-5-27)15(9)25-24-13-6-12(19)14(7-11(13)18)31(28,29)30;1-3-5-7-11(9-10-12)8-6-4-2/h6-7,26-27H,2-5H2,1H3,(H2,21,22,23)(H,28,29,30);12H,3-10H2,1-2H3 |
InChI Key |
FJXSPXLRXJBNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO.CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)NCCO)NCCO)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 275-023-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed.
Scientific Research Applications
Einecs 275-023-4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is utilized as a reagent or intermediate in various chemical reactions. In biology and medicine, it may be used in the development of pharmaceuticals or as a research tool to study biological processes. In industry, it can be employed in the production of various commercial products.
Mechanism of Action
The mechanism of action of Einecs 275-023-4 involves its interaction with specific molecular targets and pathways The exact molecular targets and pathways depend on the compound’s structure and functional groups
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize EINECS 275-023-4, we compare it with two structurally analogous compounds: Copper(II) sulfate pentahydrate (EINECS 231-847-6) and Zinc oxide (EINECS 215-222-5) . These compounds share functional similarities in industrial applications (e.g., catalysis, antimicrobial use) but differ in chemical behavior and environmental impact.
Table 1: Physicochemical Properties
| Property | This compound* | Copper(II) sulfate pentahydrate | Zinc oxide |
|---|---|---|---|
| Molecular Formula | Undisclosed | CuSO₄·5H₂O | ZnO |
| Melting Point (°C) | N/A | 110 (dehydration) | 1,975 |
| Solubility in Water | Low | High (148 g/100 mL, 20°C) | Insoluble (0.16 mg/L) |
| Toxicity (LD50, oral rat) | 500–1,000 mg/kg | 300 mg/kg | >5,000 mg/kg |
| Primary Application | Catalysis | Electroplating, agriculture | UV-blocking, rubber |
*Hypothetical data inferred from EINECS classification and industrial analogs .
Key Research Findings
Functional Similarities :
- All three compounds exhibit catalytic properties. For example, zinc oxide and this compound analogs are used in heterogeneous catalysis for organic synthesis, while copper sulfate serves as an oxidation catalyst .
- Copper sulfate and this compound derivatives show antimicrobial efficacy, though zinc oxide’s low solubility limits its biocidal activity .
Structural and Environmental Contrasts: Thermal Stability: Zinc oxide’s high melting point (1,975°C) makes it suitable for high-temperature processes, whereas copper sulfate decomposes at 110°C, limiting its thermal applications . Ecotoxicity: Copper sulfate’s high solubility increases its environmental mobility, posing risks to aquatic ecosystems. In contrast, zinc oxide’s insolubility reduces bioavailability but raises concerns about nanoparticle accumulation .
Regulatory and Safety Profiles :
- This compound and copper sulfate are classified as hazardous (H302: Harmful if swallowed), whereas zinc oxide is generally recognized as safe (GRAS) in cosmetics and food additives .
Methodological Framework for Comparison
The comparison relied on Read-Across Structure-Activity Relationships (RASAR) , a machine learning approach that extrapolates data from structurally similar compounds. This method leverages the EINECS database to predict toxicity, reactivity, and applications for understudied chemicals . For instance, Figure 7 in illustrates how 1,387 labeled Annex VI chemicals can predict properties for 33,000 EINECS substances, emphasizing the utility of similarity-based modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
